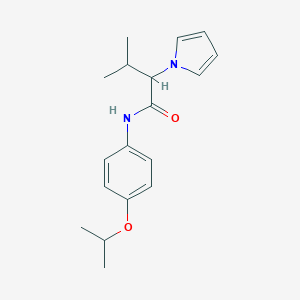
N-(4-isopropoxyphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-isopropoxyphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide, also known as IPPB, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. IPPB belongs to the class of compounds known as CB1 receptor antagonists, which have been shown to have potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of N-(4-isopropoxyphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide involves the selective blockade of the CB1 receptor, which leads to a reduction in food intake, body weight, and adiposity. This is achieved by inhibiting the activity of the endocannabinoid system, which is involved in the regulation of energy balance and lipid metabolism.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4-isopropoxyphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide have been extensively studied in animal models, where it has been shown to reduce food intake, body weight, and adiposity. It has also been shown to improve glucose tolerance and insulin sensitivity, suggesting potential therapeutic applications in the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(4-isopropoxyphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide in lab experiments include its high degree of selectivity for the CB1 receptor, which allows for the specific targeting of this receptor in various tissues and organs. However, the limitations of using N-(4-isopropoxyphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide include its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on N-(4-isopropoxyphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the exploration of its potential therapeutic applications in other diseases, such as cancer and neurodegenerative disorders. Additionally, the development of novel CB1 receptor antagonists with improved selectivity and efficacy is an area of active research.
Méthodes De Synthèse
The synthesis of N-(4-isopropoxyphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide involves a multi-step process, starting with the reaction of 4-isopropoxyphenylboronic acid with 3-methyl-2-bromo-1-butene in the presence of a palladium catalyst. The resulting product is then subjected to a Suzuki-Miyaura coupling reaction with 1H-pyrrole-1-boronic acid, followed by N-alkylation with 1-bromo-3-methylbutan-2-amine. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
N-(4-isopropoxyphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide has been extensively studied for its potential therapeutic applications in various diseases, including obesity, diabetes, and drug addiction. It has been shown to have a high degree of selectivity for the CB1 receptor, which is primarily expressed in the central nervous system and plays a crucial role in regulating appetite, metabolism, and reward pathways.
Propriétés
Nom du produit |
N-(4-isopropoxyphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide |
|---|---|
Formule moléculaire |
C18H24N2O2 |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
3-methyl-N-(4-propan-2-yloxyphenyl)-2-pyrrol-1-ylbutanamide |
InChI |
InChI=1S/C18H24N2O2/c1-13(2)17(20-11-5-6-12-20)18(21)19-15-7-9-16(10-8-15)22-14(3)4/h5-14,17H,1-4H3,(H,19,21) |
Clé InChI |
IIXRVDGLUXXBQS-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)NC1=CC=C(C=C1)OC(C)C)N2C=CC=C2 |
SMILES canonique |
CC(C)C(C(=O)NC1=CC=C(C=C1)OC(C)C)N2C=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-[(sec-butylamino)carbonyl]phenyl}-2-chlorobenzamide](/img/structure/B268514.png)
![2-chloro-N-{4-[(dipropylamino)carbonyl]phenyl}benzamide](/img/structure/B268515.png)
![N-{4-[(butylamino)carbonyl]phenyl}-2-chlorobenzamide](/img/structure/B268517.png)
![N-(sec-butyl)-3-[(4-chlorobenzoyl)amino]benzamide](/img/structure/B268521.png)
![4-chloro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268522.png)
![4-chloro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide](/img/structure/B268523.png)
![2-bromo-N-{3-[(isopropylamino)carbonyl]phenyl}benzamide](/img/structure/B268525.png)
![2-(4-methoxyphenyl)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268528.png)
![3-isopropoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B268529.png)

![3-isopropoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268532.png)

![3-isopropoxy-N-[4-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B268534.png)
